molecular formula C14H15NO5 B1491887 Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate CAS No. 2098091-56-4

Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate

Cat. No. B1491887
CAS RN: 2098091-56-4
M. Wt: 277.27 g/mol
InChI Key: XYSDXCKSCAJBFV-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate is a chemical compound used as a pharmaceutical and organic intermediate . It has a molecular weight of 277.27 g/mol.

Scientific Research Applications

  • Synthesis of Substituted Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate, a closely related compound, has been utilized for the synthesis of various substituted oxazoles. This involves regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).

  • Crystal Structure Analysis : The crystal structure of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6]deca-4,9-diene-8-carboxylate, another similar compound, has been determined, revealing insights into molecular structures that could be relevant to the study of ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate (Gelli et al., 1994).

  • Synthesis of Oxazole Derivatives : The synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate demonstrates the versatility of oxazole derivatives in organic synthesis, which could extend to ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate (Marjani, 2013).

  • Palladium-Catalyzed Direct Arylation : Ethyl oxazole-4-carboxylate has been used in palladium-catalyzed direct arylations to create (hetero)aryloxazoles. This method could be applicable to the study of ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate (Verrier et al., 2008).

  • Combinatorial Synthesis Methods : Ethyl isocyanoacetic acid, which could be related to the study of ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate, has been used in a combinatorial synthesis of 5-substituted oxazole-4-carboxylic acid esters (Tormyshev et al., 2006).

Safety and Hazards

Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

ethyl 5-(2,5-dimethoxyphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-19-14(16)13-15-8-12(20-13)10-7-9(17-2)5-6-11(10)18-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSDXCKSCAJBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate
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Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate

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